5,5-Dimethyl-2-[(4-methyl-3-nitrophenyl)azo]cyclohexane-1,3-dione
Description
5,5-Dimethyl-2-[(4-methyl-3-nitrophenyl)azo]cyclohexane-1,3-dione is a β-diketone derivative characterized by a cyclohexane-1,3-dione core substituted with a dimethyl group at the 5,5-positions and an azo-linked 4-methyl-3-nitrophenyl moiety. Cyclohexane-1,3-dione derivatives are widely studied for their biological activities, including enzyme inhibition, anticancer, and anti-inflammatory properties, owing to their ability to chelate metal ions and interact with biological targets . This compound’s structure combines electron-withdrawing (nitro) and electron-donating (methyl) groups, which may influence its physicochemical and pharmacological behavior.
Properties
CAS No. |
84255-11-8 |
|---|---|
Molecular Formula |
C15H17N3O4 |
Molecular Weight |
303.31 g/mol |
IUPAC Name |
5,5-dimethyl-2-[(4-methyl-3-nitrophenyl)diazenyl]cyclohexane-1,3-dione |
InChI |
InChI=1S/C15H17N3O4/c1-9-4-5-10(6-11(9)18(21)22)16-17-14-12(19)7-15(2,3)8-13(14)20/h4-6,14H,7-8H2,1-3H3 |
InChI Key |
HZEHEXLYQVLMSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=NC2C(=O)CC(CC2=O)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-[(4-methyl-3-nitrophenyl)azo]cyclohexane-1,3-dione typically involves the reaction of 1,3-cyclohexanedione with appropriate nitrophenyl azo compounds under controlled conditions. One common method includes the use of potassium carbonate as a base and acetonitrile as a solvent, with the reaction mixture being stirred at room temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and precise temperature control can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-[(4-methyl-3-nitrophenyl)azo]cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and carbonyl derivatives.
Substitution: The azo group can participate in substitution reactions, where different substituents replace the existing groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play crucial roles in determining the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields nitro and carbonyl derivatives, while reduction produces amino derivatives.
Scientific Research Applications
5,5-Dimethyl-2-[(4-methyl-3-nitrophenyl)azo]cyclohexane-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a subject of interest in biological research.
Medicine: Research into its pharmacological properties explores its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-[(4-methyl-3-nitrophenyl)azo]cyclohexane-1,3-dione involves its interaction with molecular targets through its azo and nitrophenyl groups. These interactions can lead to the modulation of various biochemical pathways, influencing cellular processes such as enzyme activity and gene expression. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related β-diketones and their key properties:
Structural and Electronic Effects
- Electron-Withdrawing Groups (NO₂, CF₃): The nitro (NO₂) and trifluoromethyl (CF₃) groups enhance electrophilicity, improving binding to COX-2’s active site. Compound 2’s CF₃ group increases hydrophobic interactions, contributing to its superior anti-inflammatory activity compared to Compound 1 .
- Azo vs. Hydrazono Linkages: The target compound’s azo group (-N=N-) may confer distinct photophysical properties compared to hydrazono (-NH-N=) derivatives, though direct comparisons are lacking in the evidence.
Physicochemical and ADMET Properties
Biological Activity
5,5-Dimethyl-2-[(4-methyl-3-nitrophenyl)azo]cyclohexane-1,3-dione (CAS No. 84255-11-8) is a compound of interest due to its potential biological activities. This azo compound is characterized by a complex structure that includes a cyclohexane ring and a nitrophenyl group, which may contribute to its reactivity and biological effects. This article reviews the biological activity of this compound, focusing on its antibacterial and anticancer properties, as well as its synthesis and potential applications.
- Molecular Formula : C15H17N3O4
- Molecular Weight : 303.313 g/mol
- Structure : The compound features an azo linkage (-N=N-) which is known for its role in various biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of azo compounds, including derivatives similar to 5,5-Dimethyl-2-[(4-methyl-3-nitrophenyl)azo]cyclohexane-1,3-dione. The compound has been tested against various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 21 | 20 - 25 |
| Escherichia coli | 18 | 25 - 30 |
| Bacillus subtilis | 22 | 20 - 25 |
| Pseudomonas aeruginosa | 19 | 30 - 35 |
The results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
The biological activity of azo compounds is often attributed to their ability to undergo reduction reactions in biological systems, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as DNA and proteins. This interaction may result in the disruption of cellular processes, contributing to antibacterial and anticancer effects .
Synthesis
The synthesis of 5,5-Dimethyl-2-[(4-methyl-3-nitrophenyl)azo]cyclohexane-1,3-dione typically involves multicomponent reactions that allow for the efficient assembly of the azo linkage and cyclohexanedione framework. The following general synthetic pathway has been reported:
- Starting Materials : Cyclohexanone derivatives and nitrophenyl hydrazine.
- Reaction Conditions : The reaction is usually carried out under acidic conditions at elevated temperatures.
- Yield : Typical yields range from 60% to 80%, depending on the specific reaction conditions employed.
Case Studies
Several case studies have explored the biological properties of related azo compounds:
- Study on Antibacterial Activity :
- Anticancer Research :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 5,5-Dimethyl-2-[(4-methyl-3-nitrophenyl)azo]cyclohexane-1,3-dione?
- Methodological Answer : The compound can be synthesized via azo coupling reactions. For example, a modified procedure involves reacting 5,5-dimethyl-1,3-cyclohexanedione with a nitro-substituted aryl diazonium salt under inert conditions. Key parameters include:
- Catalysts : L-proline or piperidine (0.1–0.2 eq) to enhance reaction efficiency .
- Solvents : Anhydrous ethyl acetate or ethanol for solubility and stability .
- Purification : Flash column chromatography (ethyl acetate/hexane, 1:3) or recrystallization from ethanol to achieve >60% yield .
- Critical Consideration : Monitor reaction progress via TLC to avoid over- or under-reaction, which impacts purity .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR/IR : Use - and -NMR to confirm substitution patterns and hydrogen bonding. IR spectroscopy identifies ketone (C=O, ~1700 cm) and azo (N=N, ~1400 cm) groups .
- X-ray Diffraction (XRD) : Resolve crystal packing and enol/keto tautomerism. For example, XRD data (triclinic system, space group P21/m) reveal hydrogen-bonding networks critical for stability .
- Data Interpretation : Compare experimental XRD parameters (e.g., unit cell dimensions) with computational models to validate structural assignments .
Q. What are the common chemical reactions involving the azo and dione functional groups?
- Methodological Answer :
- Reduction : The azo group (-N=N-) can be reduced to amines using LiAlH or NaBH, enabling derivatization for biological studies .
- Nucleophilic Attack : The cyclohexanedione core undergoes Michael addition with amines or thiols, useful for synthesizing heterocyclic analogs .
Advanced Research Questions
Q. How can computational methods elucidate electronic properties and reaction mechanisms?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G** level to predict HOMO-LUMO gaps, azo group stability, and charge distribution .
- Mechanistic Studies : Simulate transition states for azo coupling reactions to identify rate-limiting steps (e.g., diazonium salt formation) .
- Validation : Compare computed IR spectra with experimental data to refine computational models .
Q. What strategies resolve contradictions in reaction yields across synthesis protocols?
- Methodological Answer :
- Parameter Screening : Vary catalysts (e.g., L-proline vs. piperidine), solvent polarity, and temperature to identify optimal conditions. For example, piperidine in ethanol increases yield to 63% vs. 62% with L-proline in ethyl acetate .
- Statistical Design : Use response surface methodology (RSM) to model interactions between variables (e.g., catalyst loading, reaction time) .
- Troubleshooting : Characterize byproducts via LC-MS to diagnose side reactions (e.g., over-nitration or hydrolysis) .
Q. How does the crystal structure influence reactivity and biological activity?
- Methodological Answer :
- Crystal Engineering : Modify crystallization solvents (e.g., methanol vs. DMSO) to control packing motifs. Tight packing via hydrogen bonds (e.g., O-H···O) may reduce solubility but enhance thermal stability .
- Structure-Activity Relationship (SAR) : Correlate XRD-derived torsion angles with bioactivity data (e.g., antimicrobial assays) to identify pharmacophoric features .
Q. How to design experiments for evaluating biological activity (e.g., antimicrobial or anticancer properties)?
- Methodological Answer :
- In Vitro Assays : Use microbroth dilution (MIC) for antimicrobial screening against S. aureus and E. coli. For anticancer activity, employ MTT assays on cancer cell lines (e.g., HeLa) .
- Mechanistic Probes : Combine fluorescence microscopy (e.g., ROS detection) and Western blotting to study apoptosis pathways .
Data Contradiction Analysis
- Example : Discrepancies in synthesis yields (62% vs. 63%) may arise from minor solvent/catalyst differences. Systematic replication under controlled conditions (e.g., humidity, stirring rate) is essential .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
